N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions.
Attachment of the bromo and fluoro substituents: These can be introduced via halogenation reactions.
Formation of the carboxamide group: This is usually done through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions could potentially modify the pyridazine ring or the carboxamide group.
Substitution: Halogen substituents (bromo and fluoro) can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could result in various halogenated analogs.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- N-(4-bromo-2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide may exhibit unique properties due to the specific combination of substituents on the pyridazine ring. The presence of both bromo and fluoro groups can influence its reactivity and biological activity, distinguishing it from similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN4O/c17-11-4-5-13(12(18)10-11)19-16(23)14-6-7-15(21-20-14)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPFESMGGXONCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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